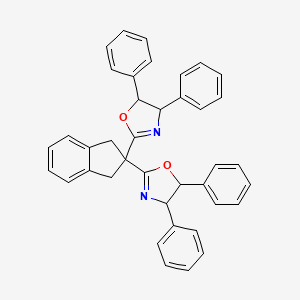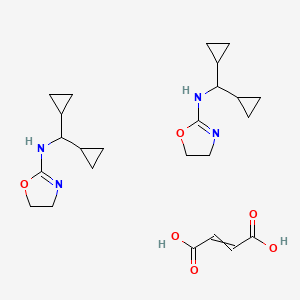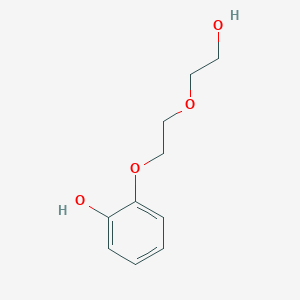
(4R,4'R,5R,5'R)-2,2'-(2,3-Dhydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry. The structure of this compound features two oxazoline rings attached to a central indene moiety, which provides a rigid and well-defined chiral environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from the corresponding amino alcohols and carboxylic acids. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Attachment to Indene Moiety: The oxazoline rings are then attached to the indene moiety through a series of coupling reactions. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to form the desired carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of (4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) follows similar synthetic routes but on a larger scale. The key to successful industrial production is the optimization of reaction conditions to maximize yield and minimize by-products. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxazoline N-oxide.
Reduction: Reduction of the oxazoline rings can lead to the formation of amino alcohols.
Substitution: The compound can undergo substitution reactions at the phenyl rings or the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or organolithium reagents.
Major Products
Oxidation: Oxazoline N-oxide.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in reactions such as hydrogenation, hydroformylation, and cyclopropanation.
Biology: Employed in the synthesis of chiral molecules that are used as probes or inhibitors in biological studies.
Medicine: Utilized in the synthesis of pharmaceutical compounds, especially those that require high enantioselectivity.
Industry: Applied in the production of fine chemicals and agrochemicals, where chiral purity is essential.
Wirkmechanismus
The mechanism by which (4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects is primarily through its role as a chiral ligand. The compound coordinates to metal centers in catalytic complexes, creating a chiral environment that induces enantioselectivity in the reaction. The rigid structure of the indene moiety and the steric hindrance provided by the phenyl rings contribute to the high selectivity observed in these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(R,R)-1,2-Diphenylethylenediamine: Another chiral ligand used in asymmetric synthesis, but with a different structural framework.
®-BINAP: A widely used chiral ligand with a biaryl backbone, offering different steric and electronic properties.
(R,R)-TADDOL: A chiral diol ligand with a tetraaryl backbone, used in various asymmetric transformations.
Uniqueness
(4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is unique due to its indene-based structure, which provides a rigid and well-defined chiral environment. This rigidity often results in higher enantioselectivity compared to more flexible ligands. Additionally, the presence of two oxazoline rings allows for versatile coordination to various metal centers, making it a highly adaptable ligand for different catalytic reactions.
Eigenschaften
Molekularformel |
C39H32N2O2 |
|---|---|
Molekulargewicht |
560.7 g/mol |
IUPAC-Name |
2-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C39H32N2O2/c1-5-15-27(16-6-1)33-35(29-19-9-3-10-20-29)42-37(40-33)39(25-31-23-13-14-24-32(31)26-39)38-41-34(28-17-7-2-8-18-28)36(43-38)30-21-11-4-12-22-30/h1-24,33-36H,25-26H2 |
InChI-Schlüssel |
UYCBNAKEMVGOCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2CC1(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12510624.png)
![5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12510629.png)





![2-[1,2-Diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12510664.png)

![2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide](/img/structure/B12510673.png)

![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12510677.png)
![N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12510690.png)
